N-(3-acetylphenyl)nicotinamide
Description
Significance of the Nicotinamide (B372718) Scaffold in Pharmacologically Active Compounds
The nicotinamide scaffold is a key feature in a wide array of pharmacologically active compounds. Its ability to form various non-covalent interactions, such as hydrogen bonds and pi-stacking, allows for effective binding to a diverse range of biological targets, including enzymes and receptors. This versatility has been harnessed to develop compounds with a broad spectrum of activities, including anti-inflammatory, antimicrobial, and anticancer effects. mdpi.com For instance, derivatives of nicotinamide have been investigated as inhibitors of enzymes like poly (ADP-ribose) polymerases (PARPs), which are crucial in DNA repair and have become important targets in cancer therapy. The structural features of the nicotinamide moiety can be readily modified, allowing chemists to fine-tune the pharmacological properties of the resulting molecules to enhance potency, selectivity, and pharmacokinetic profiles.
Contextualizing N-(3-acetylphenyl)nicotinamide within Nicotinamide Research Trajectories
This compound is a specific derivative that has garnered attention primarily as a key synthetic intermediate in the development of more complex molecules. nih.govnih.gov Its structure, which combines a nicotinamide core with a 3-acetylphenyl group, provides a versatile platform for further chemical modifications. The acetyl group, in particular, offers a reactive site for creating new carbon-nitrogen bonds, enabling the construction of larger, more elaborate molecules.
While research dedicated exclusively to the intrinsic biological activity of this compound is limited, its importance is underscored by its frequent appearance in the synthesis of novel compounds with significant therapeutic potential. For example, it has been utilized as a starting material for the synthesis of potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in anti-angiogenic cancer therapy. nih.govsigmaaldrich.com In this context, this compound serves as a foundational scaffold upon which more complex pharmacophores are built to achieve the desired biological activity. nih.govnih.gov
Below is a table summarizing the key chemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C14H12N2O2 | bohrium.com |
| Molecular Weight | 240.26 g/mol | chemscene.com |
| CAS Number | 329222-95-9 | |
| Appearance | Off-white crystal | nih.gov |
Detailed research findings have primarily focused on the synthetic utility of this compound. For instance, a common synthetic route involves the reaction of nicotinoyl chloride with 3-aminoacetophenone. mdpi.com The resulting this compound can then undergo condensation reactions with various hydrazine (B178648) derivatives to yield more complex structures with potential anticancer activities. nih.govnih.gov
One notable study detailed the synthesis of a novel nicotinamide derivative, (E)-N-(4-(1-(2-(4-benzamidobenzoyl)hydrazono)ethyl)phenyl)nicotinamide, which demonstrated significant VEGFR-2 inhibitory activity. nih.gov In this synthesis, this compound was a crucial intermediate, highlighting its role as a building block in the creation of targeted therapeutic agents. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
N-(3-acetylphenyl)pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c1-10(17)11-4-2-6-13(8-11)16-14(18)12-5-3-7-15-9-12/h2-9H,1H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLNZENGMOKSDAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501274530 | |
| Record name | N-(3-Acetylphenyl)-3-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501274530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
329222-95-9 | |
| Record name | N-(3-Acetylphenyl)-3-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=329222-95-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3-Acetylphenyl)-3-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501274530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of N 3 Acetylphenyl Nicotinamide and Analogues
Established Synthetic Routes to N-(3-acetylphenyl)nicotinamide
The primary and most direct method for synthesizing this compound involves the acylation of 3-aminoacetophenone with nicotinoyl chloride. nih.gov This reaction is a fundamental step in creating the core structure from which many analogues are derived.
Multi-step Synthesis Protocols
A common multi-step synthesis protocol begins with the preparation of nicotinoyl chloride from nicotinic acid. This is typically achieved by reacting nicotinic acid with a chlorinating agent like thionyl chloride, often in the presence of a catalytic amount of dimethylformamide (DMF). mdpi.comnih.gov The resulting nicotinoyl chloride is then reacted with 3-aminoacetophenone to yield this compound. nih.gov This straightforward two-step process provides a reliable route to the target compound.
| Step | Reactants | Reagents/Conditions | Product |
| 1 | Nicotinic acid | Thionyl chloride, DMF (catalytic), 1,2-dichloroethane | Nicotinoyl chloride |
| 2 | 3-Aminoacetophenone, Nicotinoyl chloride | - | This compound |
Intermediate Derivatization Strategies
A key intermediate in the synthesis of more complex analogues is this compound itself. The acetyl group on the phenyl ring is a versatile handle for further chemical transformations. A prevalent strategy involves the condensation of the acetyl group's carbonyl with a hydrazine (B178648) derivative to form a hydrazone. nih.govmdpi.combohrium.com
For instance, this compound can be reacted with various substituted benzohydrazides in refluxing ethanol (B145695) with a catalytic amount of glacial acetic acid. nih.govmdpi.com This approach has been used to synthesize a range of (E)-N-(3-(1-(2-aroylhydrazono)ethyl)phenyl)nicotinamide derivatives. A specific example is the reaction of this compound with 2,2,2-trifluoro-N-(4-(hydrazinecarbonyl)phenyl)acetamide to produce (E)-N-(3-(1-(2-(4-(2,2,2-trifluoroacetamido)benzoyl)hydrazono)ethyl)phenyl)nicotinamide. nih.gov This strategy allows for the introduction of diverse functionalities onto the core structure, enabling the exploration of structure-activity relationships.
Synthesis of Structural Analogues and Hybrid Compounds Incorporating the this compound Motif
The this compound scaffold serves as a versatile platform for the development of new chemical entities with tailored properties. Modifications can be introduced on both the acetylphenyl and nicotinamide (B372718) moieties, and diverse pharmacophoric elements can be incorporated to create hybrid compounds.
Modifications on the Acetylphenyl Moiety
The acetylphenyl moiety offers several positions for modification. The acetyl group, as previously mentioned, is a primary site for derivatization through condensation reactions. nih.govmdpi.combohrium.com Beyond this, the phenyl ring itself can be substituted. For example, while the parent compound is a meta-substituted derivative, analogues with para-substitution have also been synthesized. mdpi.com This involves starting with p-aminoacetophenone instead of 3-aminoacetophenone to generate N-(4-acetylphenyl)nicotinamide, which can then undergo further reactions. mdpi.comnih.gov
Variations on the Nicotinamide Moiety
The nicotinamide portion of the molecule is also amenable to modification, although this is less commonly explored in the context of maintaining the core "nicotinamide" identity. However, the pyridine (B92270) ring of the nicotinamide can be altered. For instance, the nitrogen atom of the pyridine ring plays a crucial role in the biological activity of some analogues by forming hydrogen bonds with target proteins. nih.gov While direct modification of the nicotinamide ring in this compound is not extensively documented, the synthesis of related compounds where the nicotinamide is replaced with other heteroaromatic rings could be a potential avenue for new derivatives. The fundamental role of the nicotinamide moiety in NAD+ biosynthesis and cellular metabolism underscores its importance in the design of bioactive molecules. nih.govmdpi.complos.orgelifesciences.orgbeilstein-journals.org
Incorporation of Diverse Pharmacophoric Elements
A significant strategy in the development of this compound analogues is the incorporation of various pharmacophoric elements to create hybrid compounds with enhanced or novel biological activities. nih.govtandfonline.com This is often achieved through the derivatization of the acetyl group.
The hydrazone linkage formed from the acetyl group serves as a versatile linker to attach other pharmacologically active moieties. nih.govmdpi.combohrium.com For example, researchers have attached moieties like 2,6-dinitrobenzohydrazide and thiosemicarbazide (B42300) to the N-(4-acetylphenyl)nicotinamide core. mdpi.com Another example is the synthesis of (E)-N-(4-(1-(2-(4-benzamidobenzoyl)hydrazono)ethyl)phenyl)nicotinamide, which combines the nicotinamide core with a benzamide-containing fragment. mdpi.combohrium.com These hybrid compounds are designed to interact with multiple biological targets or to enhance binding affinity to a primary target.
| Parent Compound | Modification Strategy | Incorporated Pharmacophore | Resulting Analogue (Example) |
| This compound | Hydrazone formation | 4-(2,2,2-Trifluoroacetamido)benzoyl hydrazide | (E)-N-(3-(1-(2-(4-(2,2,2-Trifluoroacetamido)benzoyl)hydrazono)ethyl)phenyl)nicotinamide nih.gov |
| N-(4-acetylphenyl)nicotinamide | Hydrazone formation | 4-Benzamidobenzoyl hydrazide | (E)-N-(4-(1-(2-(4-benzamidobenzoyl)hydrazono)ethyl)phenyl)nicotinamide mdpi.combohrium.com |
| N-(4-acetylphenyl)nicotinamide | Hydrazone formation | Thiosemicarbazide | A thiosemicarbazone derivative mdpi.com |
| N-(4-acetylphenyl)nicotinamide | Hydrazone formation | 2,6-Dinitrobenzohydrazide | A dinitrobenzoylhydrazone derivative mdpi.com |
Advanced Synthetic Methodologies and Process Optimization
The synthesis of this compound and its analogues is increasingly benefiting from advanced methodologies that prioritize efficiency, safety, and environmental sustainability. These modern approaches, including the application of green chemistry principles and the adoption of continuous manufacturing technologies, represent a significant evolution from traditional batch processing. They offer enhanced control over reaction parameters, leading to higher yields, improved purity, and a reduced environmental footprint.
Green Chemistry Principles in Synthesis
The integration of green chemistry is pivotal in modern organic synthesis, aiming to minimize the environmental impact of chemical processes. This involves the use of safer solvents, renewable starting materials, and catalytic reactions to reduce waste and energy consumption. imist.marasayanjournal.co.in The synthesis of nicotinamide derivatives is an area where these principles have been successfully applied, particularly through biocatalysis.
One innovative approach utilizes enzymes in greener solvents to facilitate amide bond formation. rsc.orgresearchgate.net For instance, the synthesis of various nicotinamide derivatives has been achieved using an immobilized lipase, Novozym® 435, from Candida antarctica. rsc.orgrsc.org This biocatalytic method demonstrates several green advantages over traditional chemical synthesis, which often requires high temperatures and potentially hazardous reagents. researchgate.net
Key aspects of this green methodology include:
Use of Greener Solvents: Traditional solvents like toluene, which are carcinogenic, have been replaced with more environmentally friendly alternatives such as tert-amyl alcohol. researchgate.netrsc.org Research has shown that solvents like tert-amyl alcohol, isopropanol, and acetonitrile (B52724) can provide high yields in these enzymatic reactions. researchgate.net
Mild Reaction Conditions: Biocatalysis allows reactions to proceed under mild conditions, such as temperatures around 50 °C, which reduces energy consumption compared to conventional methods requiring high heat. rsc.orgrsc.org
High Atom Economy and Reduced Waste: Enzymatic reactions are highly specific, leading to fewer byproducts and minimizing waste. The use of catalytic processes inherently improves atom economy. imist.ma
The table below summarizes the effect of different solvents on the enzymatic synthesis of a model nicotinamide derivative, showcasing the viability of greener solvent choices.
| Solvent | Yield (%) | Green Classification |
| tert-amyl alcohol | High | Greener Solvent |
| Isopropanol | High | Acceptable |
| Acetonitrile | High | Usable |
| Toluene | Lower | Hazardous |
| DMSO | Low | Hazardous |
| DMF | Low | Hazardous |
| This table is generated based on findings that tert-amyl alcohol, isopropanol, and acetonitrile show high yields, while others are less effective or less green. researchgate.net |
By embracing these principles, the synthesis of nicotinamide analogues aligns with the broader goals of sustainable chemistry, offering a pathway to produce important chemical compounds with significantly lower environmental impact. cinz.nz
Flow Chemistry and Continuous Manufacturing Approaches
Flow chemistry and continuous manufacturing are transforming the landscape of pharmaceutical and chemical production. cinz.nzprolabas.com Instead of large-scale batch reactors, these methods use continuous streams of reagents pumped through smaller, more efficient reactors. cinz.nzmdpi.com This paradigm shift offers numerous advantages, including superior heat and mass transfer, enhanced safety, improved reproducibility, and the potential for straightforward scaling by extending operational time. cinz.nzprolabas.com
The synthesis of nicotinamide derivatives has been a successful case study for the application of flow chemistry, often combined with green chemistry principles. rsc.orgresearchgate.net The use of continuous-flow microreactors for the Novozym® 435-catalyzed synthesis of nicotinamide derivatives from methyl nicotinate (B505614) and various amines has been reported to yield excellent results. rsc.orgrsc.org In this setup, streams of the reactants are mixed and then passed through a packed-bed reactor containing the immobilized enzyme. semanticscholar.org
This continuous-flow process leads to substantially shorter reaction times and a significant increase in product yield when compared to conventional shaker reactors (batch process). rsc.orgrsc.org For example, high yields of 81.6–88.5% were achieved with a residence time of just 35 minutes, a stark contrast to the 24 hours required for the equivalent batch reaction. rsc.orgrsc.org
The following table compares the efficiency of continuous-flow versus batch synthesis for nicotinamide derivatives.
| Parameter | Continuous-Flow Microreactor | Shaker Reactor (Batch) |
| Reaction Time | 35 minutes | 24 hours |
| Typical Yield | 81.6–88.5% | Generally Lower |
| Reaction Temperature | 50 °C | 50 °C |
| Process Control | High | Moderate |
| Scalability | Straightforward (run longer) | Complex |
| Data synthesized from reported experimental comparisons. rsc.orgrsc.org |
Beyond simple amide synthesis, continuous manufacturing technologies like hot-melt extrusion (HME) are being used for producing co-crystals of nicotinamide with other active pharmaceutical ingredients, such as carbamazepine. mdpi.com This demonstrates the broader applicability of continuous processes in the lifecycle of nicotinamide-containing products, ensuring quality and consistency from synthesis to final formulation. mdpi.comamericanpharmaceuticalreview.com The development of such integrated, continuous systems represents a significant step towards more efficient and reliable chemical manufacturing. rsc.orgresearchgate.net
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N 3 Acetylphenyl Nicotinamide Derivatives
Systematic Evaluation of Substituent Effects on Biological Efficacy
The biological efficacy of N-(3-acetylphenyl)nicotinamide derivatives can be significantly modulated by the introduction of various substituents on both the nicotinamide (B372718) and the phenyl rings. The nature, position, and size of these substituents influence the molecule's interaction with its biological target.
Positional Isomerism: The location of the acetyl group on the phenyl ring is a key determinant of activity. While the parent compound is the 3-acetylphenyl derivative, hypothetical variations to the ortho- (2-acetyl) and para- (4-acetyl) positions would significantly alter the molecule's topology. For instance, in related N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, the substitution pattern on the phenyl ring dictates inhibitory activity against the FOXM1 transcription factor. nih.gov Similarly, studies on diastereomeric 2-aryl-2-fluorocyclopropylamines have shown that trans-isomers are consistently more potent inhibitors of tyramine (B21549) oxidase than their cis-counterparts, highlighting how the spatial arrangement of functional groups is crucial for biological function. nih.gov For N-(acetylphenyl)nicotinamide, the meta-position of the acetyl group provides a specific electronic and steric profile that influences its binding capabilities, which would be altered in the ortho- or para-isomers.
Steric Hindrance: The introduction of bulky substituents can cause steric hindrance, which may either enhance or diminish biological activity. In some cases, bulky groups can improve selectivity by preventing the molecule from binding to off-targets with smaller binding pockets. Conversely, excessive bulk can hinder the optimal orientation of the molecule in the active site of the intended target. A study on N-phenyl-2-hydroxynicotinanilides revealed that substituents inducing steric hindrance lead to a twisted molecular conformation, which in turn dictates different hydrogen bonding patterns compared to less hindered, near-planar analogues. researchgate.net This demonstrates that steric bulk directly impacts the supramolecular interactions available for receptor binding.
The table below illustrates how positional and steric factors in related amide-containing compounds can influence their biological activity.
| Compound Class | Isomeric/Steric Variation | Effect on Biological Activity | Reference |
| 2-Aryl-2-fluorocyclopropylamines | trans- vs. cis-isomers | trans-isomers are more potent inhibitors of tyramine oxidase. | nih.gov |
| N-Phenyl-2-hydroxynicotinanilides | Introduction of bulky groups | Causes twisted conformation, altering hydrogen bond formation from dimers to chains. | researchgate.net |
| 6-Substituted Nicotine (B1678760) Analogs | Increasing size of substituent at the 6-position | Decreased affinity for nicotinic acetylcholinergic receptors (nAChRs). | researchgate.net |
The electronic nature of substituents, characterized as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), profoundly impacts a molecule's polarity, ability to form hydrogen bonds, and reactivity.
The acetyl group at the meta-position of this compound acts as a moderate electron-withdrawing group. The modification of either the phenyl or the nicotinamide ring with additional substituents can fine-tune the electronic properties of the entire molecule.
Research into various nicotinamide-based scaffolds has shown that the electronic effect of substituents is often target-dependent:
Anti-inflammatory Activity: In a series of 2-hydroxy-N-phenylnicotinamides, derivatives bearing strong electron-withdrawing groups (e.g., -Cl, -Br, -NO₂) on the phenyl ring exhibited potent anti-inflammatory activity. researchgate.net
Antifungal Activity: For certain nicotinamide derivatives designed as antifungal agents, the specific electronic environment is critical for disrupting the fungal cell wall. mdpi.com
Enzyme Inhibition: In studies of fluorinated arylcyclopropylamines as tyramine oxidase inhibitors, electron-donating substituents (e.g., -Me, -MeO) increased the potency, while electron-withdrawing groups (-F, -Cl, -CF₃) decreased it. nih.gov Conversely, for a series of thieno[2,3-b]pyridine (B153569) derivatives, only those with the strongly electron-withdrawing cyano (-CN) group were effective at decreasing the expression of the FOXM1 cancer target. nih.govmdpi.com
These findings indicate that optimizing the electronic properties of this compound analogues requires careful consideration of the specific biological target and its binding site environment.
| Compound Series | Substituent Type | Observed Effect on Activity | Target/Assay | Reference |
| 2-Hydroxy-N-phenylnicotinamides | Electron-Withdrawing (EWG) | Increased anti-inflammatory activity | Nitric oxide production suppression | researchgate.net |
| Fluorinated arylcyclopropylamines | Electron-Donating (EDG) | Increased potency | Tyramine oxidase inhibition | nih.gov |
| Fluorinated arylcyclopropylamines | Electron-Withdrawing (EWG) | Decreased potency | Tyramine oxidase inhibition | nih.gov |
| Thieno[2,3-b]pyridines | Strong EWG (-CN) | Necessary for activity | FOXM1 expression decrease | nih.govmdpi.com |
Pharmacophore Modeling and Ligand-Based Drug Design for this compound Analogues
Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For this compound analogues, particularly those designed as kinase inhibitors like VEGFR-2 inhibitors, a common pharmacophore model has emerged from numerous studies. nih.govmdpi.comtandfonline.com
This model typically consists of four key features:
A Hinge-Binding Region: This is usually a heteroaromatic ring system, such as the nicotinamide pyridine (B92270) ring, capable of forming critical hydrogen bonds with the "hinge" region of a kinase's ATP-binding pocket.
A Linker/Spacer Moiety: The central amide bond and the phenyl ring act as a spacer that correctly positions the other pharmacophoric elements.
Hydrogen Bond Donors/Acceptors: The amide N-H group serves as a hydrogen bond donor, while the carbonyl oxygen (C=O) of the amide and the acetyl group act as hydrogen bond acceptors. These features interact with specific amino acid residues in the target protein.
In the context of designing this compound analogues as VEGFR-2 inhibitors, the nicotinamide moiety serves as the hinge-binding head, the phenylcarbamoyl group acts as the spacer, and various modifications can be made to the terminal phenyl ring to satisfy the hydrogen bonding and hydrophobic requirements of the enzyme's active site. mdpi.commdpi.com
Quantitative Structure-Activity Relationship (QSAR) Analysis for this compound Systems
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that aims to build a mathematical model correlating the chemical structures of a series of compounds with their biological activities. This allows for the prediction of the activity of novel, unsynthesized compounds.
For nicotinamide-based systems, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. These methods generate 3D contour maps that visualize the regions around a molecule where modifications to steric, electrostatic, hydrophobic, and hydrogen-bonding properties would likely lead to an increase or decrease in activity.
For example, a 3D-QSAR study on thieno[3,2-b]pyrrole-5-carboxamide derivatives as LSD1 inhibitors yielded robust CoMFA and CoMSIA models with good predictive capabilities. rsc.org The resulting contour maps provided clear guidance for designing new analogues with enhanced potency by indicating where to add bulky groups, positive or negative charges, or hydrophobic moieties. While a specific QSAR model for this compound is not publicly available, the principles derived from studies on similar scaffolds are applicable. Such an analysis would involve:
Synthesizing and testing a library of this compound derivatives with diverse substituents.
Calculating various molecular descriptors (e.g., steric, electronic, lipophilic parameters) for each analogue.
Developing a statistical model (e.g., using partial least squares) that links these descriptors to the observed biological activity.
Validating the model to ensure its predictive power.
The insights from a QSAR study would be invaluable for the rational design of new this compound derivatives with improved therapeutic potential.
Based on the conducted research, there is insufficient specific data available for the compound This compound to fully address the detailed outline provided in the request. The vast majority of available scientific literature focuses on the parent compound, nicotinamide (NAM) , and its various biological activities.
Therefore, it is not possible to generate a scientifically accurate article that focuses solely on the mechanistic investigations of this compound's biological activities as requested. Attributing the biological activities of nicotinamide to its derivative, this compound, would be speculative and scientifically inaccurate.
For this reason, the following sections on Target Identification and Validation, and Cellular Pathway Modulation for this compound cannot be completed at this time. Further specific research on this particular derivative is required to provide the detailed, evidence-based information requested in the outline.
Mechanistic Investigations of N 3 Acetylphenyl Nicotinamide S Biological Activities in Vitro and Ex Vivo Studies
Cellular Pathway Modulation
Apoptosis Induction Pathways (In Vitro)
No studies were identified that specifically examined the apoptosis-inducing properties of N-(3-acetylphenyl)nicotinamide in vitro. While related compounds, such as certain N-phenyl nicotinamides, have been identified as potent inducers of apoptosis through caspase activation, specific data for this compound is lacking. nih.govresearchgate.net Research into other nicotinamide (B372718) derivatives has shown effects on apoptosis by modulating the expression of Bcl-2 family proteins and activating caspase cascades. nih.govijper.orgplos.org However, without direct experimental evidence, the pro- or anti-apoptotic potential of this compound remains uncharacterized.
Inflammatory Response Modulation (In Vitro)
There is no available research on the in vitro effects of this compound on inflammatory responses. Studies on the parent compound, nicotinamide, have demonstrated potent anti-inflammatory effects, including the dose-dependent inhibition of pro-inflammatory cytokines such as IL-1β, IL-6, IL-8, and TNF-α in in vitro models of endotoxemia. nih.govsemanticscholar.org The mechanisms of action for some nicotinamide-related compounds involve the modulation of signaling pathways like NF-κB. mdpi.comnih.govresearchgate.net However, it is unknown if this compound shares these immunomodulatory properties.
Metabolic Pathway Perturbations (e.g., NAD+ homeostasis)
Specific studies on how this compound perturbs metabolic pathways, including NAD+ homeostasis, have not been reported. Nicotinamide and its derivatives are central to NAD+ metabolism, serving as precursors in the NAD+ salvage pathway. nih.govnih.govsemanticscholar.orgnih.govmdpi.complos.org This pathway is crucial for maintaining cellular NAD+ levels, which are vital for a multitude of cellular processes, including energy metabolism and signaling. nih.gov The impact of the specific chemical structure of this compound on the enzymes and intermediates of these pathways has not been investigated.
Gene Expression and Proteomic Profiling (In Vitro/Cellular Models)
No gene expression or proteomic profiling studies have been published for cell lines or in vitro models treated with this compound. Such studies on related compounds, like those involving nicotinamide N-methyltransferase (NNMT), have revealed significant alterations in gene expression related to cell proliferation, migration, and chemosensitivity in cancer cells. nih.govresearchgate.netmdpi.comunivpm.it Chemical proteomics approaches are being used to explore the broader NAD+ interactome, but these have not yet been applied to profile the specific interactions of this compound. nih.gov
Computational and Theoretical Chemistry Applications for N 3 Acetylphenyl Nicotinamide Research
Molecular Docking and Virtual Screening for Target Binding Prediction
Molecular docking and virtual screening are foundational computational techniques in drug discovery, used to predict how a molecule binds to a target receptor and to screen large libraries of compounds for potential binders. wikipedia.org In research involving N-(3-acetylphenyl)nicotinamide, these methods are applied to its derivatives to identify promising candidates for synthesis and further testing. nih.gov
Virtual screening is an automated process of evaluating extensive compound libraries using computational models to filter them down to a manageable number for experimental testing. wikipedia.org This approach has been used to assess libraries of derivatives based on nicotinamide (B372718) scaffolds. nih.gov For instance, derivatives of this compound have been designed and evaluated computationally through molecular docking to understand their potential binding to targets like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis. mdpi.commdpi.comnih.govnih.gov The primary goal is to identify derivatives with favorable binding energies and interaction patterns within the target's active site. nih.gov
Molecular docking simulations provide detailed analyses of the binding modes of ligands within a protein's active site. For derivatives of this compound targeting VEGFR-2, these studies reveal crucial interactions that stabilize the ligand-protein complex. The X-ray crystal structure of VEGFR-2 (e.g., PDB ID: 2OH4, 4ASD) is typically used as the receptor model for these simulations. mdpi.comnih.govresearchgate.net
Studies on various hydrazone derivatives synthesized from this compound show that they can mimic the binding of known inhibitors like sorafenib (B1663141). nih.gov Key interactions frequently observed include:
Hydrogen Bonding: The pyridine (B92270) nitrogen of the nicotinamide moiety often forms a critical hydrogen bond with the backbone of residue Cys919 in the hinge region of the VEGFR-2 active site. nih.gov
Hydrophobic Interactions: The aromatic rings and other hydrophobic parts of the molecules form interactions with nonpolar residues such as Leu840, Val848, Ala866, Val916, Leu1035, and Cys1045. nih.gov
Pharmacophore Features: Successful inhibitors based on this scaffold typically possess four key pharmacophoric features: a heteroaromatic nucleus (like the pyridine ring), a linker moiety, hydrogen bond donors and acceptors, and a terminal hydrophobic group, which correspond to the hinge region, gatekeeper area, DFG motif region, and an allosteric pocket of the VEGFR-2 binding site, respectively. mdpi.comnih.gov
For example, the derivative (E)-N-(4-(1-(2-(4-benzamidobenzoyl)hydrazono)ethyl)phenyl)nicotinamide was shown to fit well within the VEGFR-2 active site, with its nicotinamide head occupying the hinge region and forming a hydrogen bond with Cys919. mdpi.com
| Derivative | Key Interacting Residues | Interaction Type | Reference |
|---|---|---|---|
| (E)-N-(4-(1-(2-(4-benzamidobenzoyl)hydrazono)ethyl)phenyl)nicotinamide (Compound 10) | Cys919, Asp1046 | Hydrogen Bond | mdpi.com |
| Val848, Ala866, Leu889, Val916, Cys1045 | Hydrophobic Interaction | mdpi.com | |
| (E)-N-(3-(1-(2-(4-(2,2,2-trifluoroacetamido)benzoyl)hydrazono)ethyl)phenyl)nicotinamide (Compound 10) | Cys919 | Hydrogen Bond | mdpi.com |
| Leu840, Val848, Ala866, Leu1035, Cys1045 | Hydrophobic Interaction | mdpi.com |
Scoring functions are mathematical models used in docking programs to estimate the binding affinity between a ligand and a protein. mdpi.com This predicted affinity, often expressed as a binding energy score in kcal/mol, helps in ranking different compounds and prioritizing them for further studies. mdpi.com These functions consider factors like van der Waals forces, electrostatic interactions, hydrogen bonds, and desolvation penalties. mdpi.comnih.gov
In studies of this compound derivatives, docking scores have been crucial in predicting their potential as VEGFR-2 inhibitors. For example, several derivatives exhibited promising binding affinities for the VEGFR-2 active site, with scores indicating stronger binding than the reference inhibitor sorafenib in some cases. nih.gov
The derivative (E)-N-(4-(1-(2-(4-benzamidobenzoyl)hydrazono)ethyl)phenyl)nicotinamide showed a docking score of -10.53 kcal/mol. mdpi.com
Another derivative, (E)-N-(3-(1-(2-(4-(2,2,2-trifluoroacetamido)benzoyl)hydrazono)ethyl)phenyl)nicotinamide, displayed a binding affinity of -10.02 kcal/mol. mdpi.com
A different set of synthesized nicotinamide derivatives showed binding affinities ranging from -16.41 to -22.85 kcal/mol. nih.gov
While these scores are valuable for ranking potential inhibitors, it is acknowledged that accurately predicting absolute binding affinities remains a significant challenge in computational chemistry. mdpi.com
Molecular Dynamics (MD) Simulations of this compound-Biomolecular Complexes
To validate the results of molecular docking and assess the stability of the predicted ligand-protein complexes over time, molecular dynamics (MD) simulations are employed. tandfonline.comdntb.gov.ua These simulations model the atomic movements of the system, providing insights into the dynamic behavior and conformational stability of the complex in a simulated physiological environment. mdpi.commdpi.com For derivatives of this compound, MD simulations of their complexes with targets like VEGFR-2 have been performed for durations such as 100 nanoseconds to confirm the stability of the binding pose. mdpi.commdpi.comresearchgate.net
The stability of the simulated complex is analyzed using several parameters calculated from the MD trajectory:
Root Mean Square Fluctuation (RMSF): RMSF analyzes the fluctuation of individual amino acid residues, highlighting flexible regions of the protein. Residues in the binding site interacting with the ligand are expected to show lower fluctuations, indicating stable interactions. mdpi.comnih.gov
Radius of Gyration (RoG): This parameter measures the compactness of the protein structure. A stable RoG value during the simulation indicates that the protein is not unfolding or undergoing major structural changes. mdpi.comnih.gov For a VEGFR-2 complex with a derivative, a stable RoG of around 20.6 Å has been reported. mdpi.com
| Parameter | Average Value | Indication | Reference |
|---|---|---|---|
| RMSD (Protein) | ~1.8 Å | Stable protein conformation | nih.gov |
| RMSD (Ligand) | ~3.0 Å | Ligand remains bound, with some flexibility | nih.gov |
| Radius of Gyration (RoG) | ~20.7 Å | Stable protein compactness | mdpi.com |
| Solvent Accessible Surface Area (SASA) | ~17765 Ų | Maintained protein folding | mdpi.com |
| Hydrogen Bonds | ~68 bonds | Stable protein-ligand and internal interactions | mdpi.com |
*Data for (E)-N-(4-(1-(2-(4-benzamidobenzoyl)hydrazono)ethyl)phenyl)nicotinamide complex with VEGFR-2.
To provide a more accurate estimation of the binding affinity than docking scores, binding free energy calculations are performed on the snapshots from the MD simulation trajectory. tandfonline.com The Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) are popular methods for this purpose. mdpi.comnih.govsemanticscholar.org These calculations sum the molecular mechanics energies in the gas phase and the solvation free energies. nih.gov
For derivatives of this compound, MM-GBSA calculations have been used to confirm strong binding to VEGFR-2. For instance, the total binding free energy for the complex of (E)-N-(4-(1-(2-(4-benzamidobenzoyl)hydrazono)ethyl)phenyl)nicotinamide with VEGFR-2 was calculated to be -38.36 kcal/mol. mdpi.comresearchgate.net The analysis can be further broken down into contributing energy components:
Van der Waals Energy (ΔE_vdW): This is typically the major favorable contributor to binding. mdpi.com
Electrostatic Energy (ΔE_elec): This represents the electrostatic interactions and is also a significant favorable component. mdpi.com
Solvation Energy (ΔG_solv): This term represents the energy cost of desolvating the ligand and the binding site, which is generally unfavorable for binding.
Decomposition analysis can also be performed to identify the key amino acid residues that contribute most significantly to the total binding free energy. researchgate.net
| Derivative | Total Binding Energy (ΔG_bind) | Van der Waals Energy (ΔE_vdW) | Electrostatic Energy (ΔE_elec) | Reference |
|---|---|---|---|---|
| (E)-N-(4-(1-(2-(4-benzamidobenzoyl)hydrazono)ethyl)phenyl)nicotinamide | -38.36 | -57.11 | -23.83 | mdpi.comresearchgate.net |
| (E)-N-(3-(1-(2-(4-(2,2,2-trifluoroacetamido)benzoyl)hydrazono)ethyl)phenyl)nicotinamide | -34.14 | -53.96 | -24.10 | mdpi.com |
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules. frontiersin.org For novel derivatives of this compound, DFT is used to optimize their 3D geometry and to confirm their molecular structure. mdpi.commdpi.comresearchgate.net
These calculations provide insights into various electronic properties:
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. frontiersin.org A smaller energy gap suggests higher reactivity. frontiersin.org
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electrophilic (positive potential, electron-poor) and nucleophilic (negative potential, electron-rich) regions. This is useful for understanding intermolecular interactions, including hydrogen bonding. researchgate.net
Global Reactivity Descriptors: Parameters like electronegativity, chemical hardness, and softness are calculated from the FMO energies to quantify the molecule's reactivity. frontiersin.org
In the context of this compound derivatives, DFT studies help to confirm the binding mode observed in docking and to understand the intrinsic chemical properties that contribute to their activity as VEGFR-2 inhibitors. mdpi.combohrium.com For example, DFT calculations using the B3LYP functional with a 6-311G++(d,p) basis set have been used to optimize the structure of newly synthesized derivatives. mdpi.com
Electronic Structure and Reactivity Analysis (e.g., Frontier Molecular Orbitals, Electrostatic Potential Maps)
The electronic structure of a molecule is fundamental to its reactivity and interactions with biological targets. Computational methods like Density Functional Theory (DFT) are employed to model this structure. Key aspects of this analysis include Frontier Molecular Orbitals (FMO) and Electrostatic Potential (ESP) Maps.
Frontier Molecular Orbitals (HOMO/LUMO): Frontier Molecular Orbital theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting species. chemaxon.com The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. chemaxon.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive. While specific HOMO-LUMO energy values for this compound are not readily available in dedicated research papers, these parameters would be calculated in any thorough DFT study to understand its reaction kinetics and stability.
Electrostatic Potential Maps (ESP): An ESP map illustrates the three-dimensional charge distribution of a molecule, identifying regions that are electron-rich (negative potential) and electron-poor (positive potential). mdpi.com These maps are invaluable for predicting sites of nucleophilic and electrophilic attack and understanding non-covalent interactions, such as hydrogen bonding, which are critical for a drug's binding to its receptor. mdpi.com For this compound, an ESP map would highlight the electronegative oxygen and nitrogen atoms as regions of negative potential (red/yellow), and the hydrogen atom on the amide nitrogen as a site of positive potential (blue).
A related and readily calculable electronic property is the Topological Polar Surface Area (TPSA), which is the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. This descriptor is strongly correlated with hydrogen bonding potential and is a good predictor of drug transport properties.
| Computational Property | Predicted Value | Significance |
| Topological Polar Surface Area (TPSA) | 59.06 Ų | Measures the polar surface area, influencing membrane permeability and oral bioavailability. |
This interactive table summarizes a key computed electronic property.
Theoretical Prediction of Spectroscopic Signatures
Computational chemistry can predict the spectroscopic signatures of a compound, which is vital for its identification and characterization in experimental settings. Methods exist to calculate theoretical Nuclear Magnetic Resonance (NMR), Infrared (IR), and mass spectra.
For this compound, while detailed theoretical NMR or IR spectra are not published, predicted mass spectrometry data is available. uni.lu One such prediction involves the calculation of the Collision Cross Section (CCS). CCS is a measure of an ion's size and shape in the gas phase and is an important parameter in ion mobility-mass spectrometry, aiding in the confident identification of compounds in complex mixtures. uni.lu Predicted CCS values for various adducts of this compound have been calculated and are presented below. uni.lu
| Adduct Type | Mass to Charge Ratio (m/z) | Predicted CCS (Ų) |
|---|---|---|
| [M]+ | 240.08932 | 152.4 |
| [M+H]+ | 241.09715 | 153.0 |
| [M+Na]+ | 263.07909 | 159.7 |
| [M+K]+ | 279.05303 | 156.4 |
| [M+NH4]+ | 258.12369 | 168.4 |
| [M-H]- | 239.08259 | 158.5 |
| [M+HCOO]- | 285.08807 | 176.0 |
| [M+CH3COO]- | 299.10372 | 194.2 |
This interactive table presents predicted mass spectrometry data useful for the analytical identification of the compound.
Computational Pharmacokinetic and Pharmacodynamic (PK/PD) Prediction Models (In Silico ADMET)
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models are a cornerstone of modern drug discovery, allowing researchers to predict the pharmacokinetic properties of a compound. These predictions help to identify candidates with favorable drug-like properties and flag potential liabilities early in the development process.
Several key molecular descriptors for this compound have been calculated using computational models. uni.lu These descriptors are often evaluated against frameworks like Lipinski's Rule of Five, which suggests that drug candidates are more likely to be orally bioavailable if they meet certain criteria (e.g., molecular weight < 500, LogP < 5, H-bond donors < 5, H-bond acceptors < 10). rsc.org
| Predicted Property | Value | Significance in Pharmacokinetics |
| XlogP | 1.4 | Predicts lipophilicity and water solubility, affecting absorption and distribution. uni.lu |
| Hydrogen Bond Donors | 1 | Influences solubility and membrane permeability. uni.lu The amide (N-H) group acts as a donor. |
| Hydrogen Bond Acceptors | 3 | Affects solubility and receptor binding. uni.lu The two carbonyl oxygens and the pyridine nitrogen act as acceptors. |
| Rotatable Bonds | 3 | Relates to molecular flexibility, which can impact bioavailability and binding affinity. rsc.org |
| Molecular Weight | 240.26 g/mol | Size of the molecule, a key factor in diffusion and transport across membranes. chemscene.com |
This interactive table details the computationally predicted ADMET properties for this compound.
Based on these in silico predictions, this compound exhibits properties that are generally favorable for a potential drug candidate. Its molecular weight, LogP, and hydrogen bond donor/acceptor counts all fall within the guidelines suggested by Lipinski's Rule of Five, indicating a higher likelihood of good oral bioavailability. mdpi.comrsc.org
Pharmacological Efficacy in Preclinical Disease Models in Vitro and in Vivo Non Human Systems
Anticancer Potential
Derivatives of N-(3-acetylphenyl)nicotinamide have been a focus of anticancer research, with investigations highlighting their efficacy in inhibiting cancer cell growth, reducing tumor size in animal models, and interfering with the blood supply that tumors need to grow.
The cytotoxic effects of this compound derivatives have been evaluated against several human cancer cell lines. These compounds have demonstrated the ability to inhibit the proliferation of cancer cells, with their effectiveness often measured by the half-maximal inhibitory concentration (IC₅₀), which indicates the concentration of a drug that is required for 50% inhibition in vitro.
One study reported that a derivative of this compound, (E)-N-(4-(1-(2-(4-benzamidobenzoyl)hydrazono)ethyl)phenyl)nicotinamide, exhibited significant cytotoxicity against MCF-7 (human breast adenocarcinoma) and HCT-116 (human colorectal carcinoma) cell lines. mdpi.comresearchgate.netresearchgate.net The IC₅₀ values were determined to be 8.25 µM for MCF-7 cells and 6.48 µM for HCT-116 cells. mdpi.comresearchgate.net Another derivative, (E)-N-(3-(1-(2-(4-(2,2,2-trifluoroacetamido)benzoyl)hydrazono)ethyl)phenyl)nicotinamide, showed cytotoxic properties against HepG2 (human liver cancer) and MCF-7 cell lines with IC₅₀ values of 21.00 µM and 26.10 µM, respectively. nih.gov
Further research into other nicotinamide (B372718) derivatives has also shown promising results. For instance, new derivatives demonstrated anti-proliferative activities against HCT-116 and HepG2 cell lines, with some compounds showing IC₅₀ values comparable to the standard drug Sorafenib (B1663141). researchgate.netnih.gov Specifically, one compound displayed potent activity against HepG2 with an IC₅₀ of 9.80 µM and against HCT-116 with an IC₅₀ of 15.40 µM. nih.gov
Table 1: Cytotoxic Activity of this compound Derivatives in Human Cancer Cell Lines
| Compound Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| (E)-N-(4-(1-(2-(4-benzamidobenzoyl)hydrazono)ethyl)phenyl)nicotinamide | MCF-7 | 8.25 | mdpi.comresearchgate.net |
| (E)-N-(4-(1-(2-(4-benzamidobenzoyl)hydrazono)ethyl)phenyl)nicotinamide | HCT-116 | 6.48 | mdpi.comresearchgate.net |
| (E)-N-(3-(1-(2-(4-(2,2,2-trifluoroacetamido)benzoyl)hydrazono)ethyl)phenyl)nicotinamide | HepG2 | 21.00 | nih.gov |
| (E)-N-(3-(1-(2-(4-(2,2,2-trifluoroacetamido)benzoyl)hydrazono)ethyl)phenyl)nicotinamide | MCF-7 | 26.10 | nih.gov |
| Nicotinamide Derivative 10 | HepG2 | 9.80 | nih.gov |
| Nicotinamide Derivative 10 | HCT-116 | 15.40 | nih.gov |
| Nicotinamide Derivative 7 | HepG2 | 15.50 | nih.gov |
| Nicotinamide Derivative 7 | HCT-116 | 15.70 | nih.gov |
The anticancer efficacy of nicotinamide derivatives extends to in vivo models. Studies using mouse xenograft models, where human tumor cells are implanted into immunodeficient mice, have demonstrated the potential of these compounds to inhibit tumor growth.
Other research has shown that various antibody-drug conjugates (ADCs) and small molecules exhibit significant antitumor activity in multiple xenograft models, including those for breast, ovarian, melanoma, and lung cancer. researchgate.netnih.gov These studies underscore the importance of in vivo models in validating the therapeutic potential of new anticancer agents.
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Several derivatives of this compound have been identified as potent inhibitors of angiogenesis, primarily by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
In vitro studies have shown that these compounds can inhibit key steps in the angiogenic process. For instance, a nicotinamide derivative, BRN-250, was found to significantly inhibit the proliferation, migration, and tube formation of human umbilical vascular endothelial cells (HUVECs). nih.gov
The inhibitory effect on VEGFR-2 is a key mechanism of the anti-angiogenic activity. One derivative of this compound demonstrated excellent in vitro VEGFR-2 prohibitory potential with an IC₅₀ value of 51 nM. mdpi.com Another pyridine (B92270) derivative showed VEGFR-2 inhibition with an IC₅₀ value of 65 nM. nih.gov These findings are consistent with the broader class of nicotinamide derivatives, which have been shown to inhibit VEGF-mediated angiogenesis signaling. nih.gov
In vivo models have also confirmed the anti-angiogenic effects. A specific competitive inhibitor of NAMPT, an enzyme involved in nicotinamide metabolism, was reported to have anti-angiogenic activity in a murine model of renal cell carcinoma. plos.org
Table 2: VEGFR-2 Inhibitory Activity of this compound Derivatives
| Compound Derivative | IC₅₀ (nM) | Reference |
|---|---|---|
| (E)-N-(4-(1-(2-(4-benzamidobenzoyl)hydrazono)ethyl)phenyl)nicotinamide | 51 | mdpi.com |
| (E)-N-(3-(1-(2-(4-(2,2,2-trifluoroacetamido)benzoyl)hydrazono)ethyl)phenyl)nicotinamide | 65 | nih.gov |
| Nicotinamide Derivative 8 | 77.02 | researchgate.net |
Anti-inflammatory Potential
Beyond its anticancer properties, nicotinamide and its derivatives have demonstrated significant anti-inflammatory effects in various preclinical models. This activity is largely attributed to the modulation of inflammatory signaling pathways, including the production of cytokines and chemokines.
Nicotinamide has been shown to modulate the production of several key pro-inflammatory cytokines. In vitro studies using inflammatory cells have demonstrated that inhibition of NAMPT, a key enzyme in the nicotinamide salvage pathway, reduces the secretion of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). plos.org This effect was linked to a decrease in the intracellular concentration of NAD+. plos.org
Further studies have shown that nicotinamide treatment can suppress the activation of CD4+ T-cells, a type of immune cell that drives chronic inflammation and autoimmune diseases. nih.gov This suppression was evidenced by impaired proliferation and reduced production of pro-inflammatory cytokines such as IL-2, Interferon-gamma (IFN-γ), and IL-17. nih.gov In a separate study, certain nicotinic acid derivatives were found to reduce the levels of TNF-α and IL-6. researchgate.net
The modulation of chemokines, which are signaling proteins that direct immune cell migration, is another aspect of the anti-inflammatory activity of nicotinamide derivatives. nih.govthermofisher.com The uterine smooth muscle, for example, is known to secrete multiple cytokines and chemokines during labor, and a broad-spectrum chemokine inhibitor has been shown to disrupt macrophage-myocyte interactions. mdpi.com
The anti-inflammatory effects of nicotinamide have been confirmed in non-human in vivo models. In a mouse model of collagen-induced arthritis, a specific NAMPT inhibitor effectively reduced the severity of the arthritis, with activity comparable to the established anti-inflammatory drug etanercept. plos.org This was accompanied by a decrease in the secretion of pro-inflammatory cytokines in the affected joints. plos.org
Furthermore, in a mouse model of type 1 diabetes, nicotinamide supplementation was shown to prevent diabetic brain inflammation. uab.cat The treated mice exhibited significant reductions in markers of microglial activation and a decrease in the relative gene expression of inflammatory markers. uab.cat The content of TNF-α was also significantly reduced in the brains of the nicotinamide-treated diabetic mice. uab.cat
In a mouse model of oxygen-induced retinopathy, a condition involving hyperinflammation, a novel small molecule targeting Toll-like receptors demonstrated anti-inflammatory and anti-angiogenic activity. arvojournals.org Treatment led to a significant decrease in the mRNA levels of IL-1β, IL-6, and TNF-α in the retinas. arvojournals.org
Neuroprotective Potential
Nicotinamide, a form of vitamin B3, has garnered significant attention for its neuroprotective properties, which are largely attributed to its role as a precursor to nicotinamide adenine (B156593) dinucleotide (NAD+). worktribe.comnzoptics.co.nz NAD+ is a crucial coenzyme in cellular metabolism and energy production, and its decline is associated with age-related neuronal vulnerability. mdpi.comjax.orgnih.gov
In vitro studies have shown that nicotinamide can promote the survival of human pluripotent stem cells when they are individualized, a process that typically induces stress and apoptosis. nih.gov Nicotinamide was found to suppress apoptosis in these cells in a dose-dependent manner. nih.gov This effect is linked to its ability to inhibit certain kinases, such as ROCK2 and CK1δ. nih.gov Furthermore, the enzyme NMNAT2, which is involved in converting nicotinamide to NAD+, has been identified as a key factor in neuroprotection against tauopathy in cultured neurons. worktribe.com An increase in NMNAT activity leads to axonal protection through a rise in nuclear NAD+ levels. worktribe.com
The neuroprotective effects of nicotinamide have been extensively studied in animal models of glaucoma, a neurodegenerative disease characterized by the loss of retinal ganglion cells (RGCs). mdpi.comnih.gov In mouse models of glaucoma, dietary supplementation with nicotinamide has been shown to robustly protect against the development of the disease. mdpi.comjax.org It helps to preserve the metabolic function of RGCs and reduces their vulnerability to intraocular pressure-related stress. mdpi.comnih.gov Studies have demonstrated that nicotinamide can prevent the age-related decline in NAD+ in the retina, thereby protecting against glaucomatous neurodegeneration. jax.orgnih.gov In some cases, high doses of nicotinamide not only offered neuroprotection but also contributed to a decrease in elevated intraocular pressure. nih.gov
Beyond glaucoma, nicotinamide has shown promise in other models of neurological impairment. In a mouse model of Alzheimer's disease, nicotinamide treatment restored cognitive deficits. nih.gov It selectively reduced a specific phosphorylated form of the tau protein (Thr231), which is associated with microtubule instability, a hallmark of tauopathies. nih.gov In animal models of traumatic brain injury, nicotinamide administration significantly ameliorated pathological events, including neuroinflammation and apoptosis, and improved behavioral outcomes. semanticscholar.org Furthermore, in a rat model of Huntington's disease, nicotinamide improved motor function and decreased oxidative stress markers. nih.gov
Table 1: Summary of Neuroprotective Effects of Nicotinamide in Animal Models
| Neurological Condition | Animal Model | Key Findings | References |
|---|---|---|---|
| Glaucoma | DBA/2J Mice | Prevented glaucoma development, preserved retinal ganglion cell function, and boosted metabolic reliability. | mdpi.comjax.org |
| Glaucoma | Rat Bead Model of Ocular Hypertension | Provided neuroprotection and prevented metabolic changes in the retina. | nih.gov |
| Alzheimer's Disease | 3xTg-AD Mice | Restored cognitive deficits and selectively reduced phospho-tau (Thr231). | nih.gov |
| Traumatic Brain Injury | TBI Mice | Reduced neuroinflammation, apoptosis, and improved behavioral outcomes. | semanticscholar.org |
| Huntington's Disease | 3-Nitropropionic Acid Induced Rat Model | Improved motor function and decreased oxidative stress. | nih.gov |
Antimicrobial Potential
Nicotinic acid and its derivatives, including this compound, have been investigated for their antimicrobial properties against a range of clinically relevant pathogens. medcraveonline.com
Derivatives of nicotinic acid have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov For instance, certain PABA-derivatized compounds, which share structural similarities, have shown notable activity against Staphylococcus aureus. nih.gov In a study evaluating novel nicotine (B1678760) analogues, a Kirby-Bauer disc diffusion method was used to assess antibacterial activity. medcraveonline.commedcraveonline.com While specific data for this compound against a wide range of bacteria is limited in the provided context, the broader class of nicotinamides has shown potential. For example, some newly synthesized nicotinamides exhibited inhibitory effects against Pseudomonas aeruginosa and Klebsiella pneumoniae. bg.ac.rs
The antifungal potential of nicotinamide and its analogues has been demonstrated against several fungal species. One study highlighted that a nicotinic acid derivative was particularly effective against Candida albicans, a common cause of fungal infections. medcraveonline.com Nicotinamide itself has shown significant antifungal activity against C. albicans, including fluconazole-resistant strains, and can also suppress biofilm formation. nih.gov Its activity extends to non-albicans Candida species and Cryptococcus neoformans. nih.gov The mechanism of action appears to involve the disruption of the fungal cell wall, leading to a decrease in cellular surface hydrophobicity. nih.gov
Table 2: In Vitro Antifungal Activity of Nicotinamide
| Fungal Species | Key Findings | References |
|---|---|---|
| Candida albicans | Inhibited growth, including fluconazole-resistant isolates, and suppressed biofilm formation. | medcraveonline.comnih.gov |
| Non-albicans Candida species | Exhibited antifungal activity. | nih.gov |
| Cryptococcus neoformans | Exhibited antifungal activity. | nih.gov |
Other Preclinical Therapeutic Avenues
The therapeutic potential of nicotinamide derivatives extends beyond neuroprotection and antimicrobial activity. Preclinical studies have explored their use in cancer chemoprevention and therapy. mdpi.com For example, nicotinamide has been shown to suppress the formation of certain tumors in animal models. mdpi.com Additionally, various synthesized nicotinamide derivatives have been evaluated for their anti-proliferative effects against different cancer cell lines, with some compounds showing promising activity as VEGFR-2 inhibitors. nih.govmdpi.comtandfonline.com
Lack of Preclinical Data for this compound in Fibrosis and Wound Healing
Following a comprehensive search for scientific literature, no specific preclinical in vitro or in vivo studies were found detailing the pharmacological efficacy of the chemical compound This compound in the areas of fibrosis modulation or wound healing acceleration.
The available research primarily focuses on the related, but structurally distinct, parent compound nicotinamide (also known as niacinamide). While extensive data exists for nicotinamide's role in these biological processes, it is crucial to note that these findings cannot be scientifically extrapolated to its derivative, this compound, due to differences in chemical structure which can significantly alter pharmacological activity.
For informational purposes, studies on nicotinamide have shown:
In Fibrosis: Nicotinamide has been investigated for its anti-fibrotic properties. For instance, it has been shown to inhibit the transition of fibroblasts to myofibroblasts, a key event in the development of fibrosis, often through the modulation of signaling pathways like the Transforming Growth Factor-β (TGF-β) pathway thno.orgnih.govmdpi.comwikipedia.orgrndsystems.com. Research has demonstrated its potential in models of liver and lung fibrosis by reducing the deposition of extracellular matrix proteins like collagen thno.orgnih.govmdpi.comdermatologytimes.com.
In Wound Healing: In non-human models, topical application of nicotinamide has been found to accelerate the closure of skin wounds. nih.govnih.gov These studies suggest that nicotinamide enhances tissue regeneration by promoting the proliferation of fibroblasts, increasing collagen synthesis, and exerting anti-inflammatory effects. nih.govnih.govnih.govmdpi.com
Therefore, it is not possible to provide a detailed article with research findings and data tables on the modulation of fibrosis and acceleration of wound healing specifically for this compound as per the requested outline. Further research is required to determine if this specific compound possesses any of the therapeutic effects observed in its parent molecule, nicotinamide.
Future Perspectives and Research Challenges
Development of Novel N-(3-acetylphenyl)nicotinamide Derivatives with Enhanced Potency and Selectivity
The quest for more effective and safer therapeutic agents has driven the development of novel derivatives of this compound. The primary objective of these medicinal chemistry efforts is to enhance the compound's potency against specific biological targets while improving its selectivity, thereby minimizing off-target effects.
A significant focus of this research has been the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis. nih.govnih.govrsc.org By modifying the core structure of this compound, researchers have synthesized a series of new chemical entities with promising anti-cancer properties.
For instance, the condensation of N-(4-(hydrazinecarbonyl)phenyl)benzamide with N-(4-acetylphenyl)nicotinamide has led to the creation of a derivative where the carbonyl group is replaced by an imine group. This modification resulted in a compound, (E)-N-(4-(1-(2-(4-benzamidobenzoyl)hydrazono)ethyl)phenyl)nicotinamide, which demonstrated a potent VEGFR-2 inhibitory effect with an IC50 value of 51 nM. mdpi.com This derivative also exhibited significant antiproliferative activity against MCF-7 and HCT 116 cancer cell lines, with IC50 values of 8.25 and 6.48 μM, respectively. mdpi.com
Another approach involved the synthesis of nicotinamide (B372718)–thiadiazol hybrids. One such hybrid, compound 7a , displayed potent cytotoxicity against MDA-MB-231 and MCF-7 breast cancer cell lines with IC50 values of 4.64 ± 0.3 μM and 7.09 ± 0.5 μM, respectively. cohlife.orgrsc.org This compound also showed strong VEGFR-2 inhibition with an IC50 of 0.095 ± 0.05 μM. cohlife.orgrsc.org
Furthermore, the synthesis of (E)-N-(3-(1-(2-(4-(2,2,2-Trifluoroacetamido)benzoyl)hydrazono)ethyl)phenyl)nicotinamide yielded a derivative with an IC50 value of 65 nM against VEGFR-2. This compound also showed cytotoxic properties against hepatic (HepG2) and breast (MCF-7) cancer cell lines. nih.gov These examples underscore the potential of structural modifications to fine-tune the pharmacological profile of this compound, leading to derivatives with enhanced therapeutic indices.
Table 1: In Vitro Activity of Novel this compound Derivatives
| Derivative Name | Target | IC50 (nM) | Cancer Cell Line(s) | IC50 (µM) | Reference(s) |
|---|---|---|---|---|---|
| (E)-N-(4-(1-(2-(4-benzamidobenzoyl)hydrazono)ethyl)phenyl)nicotinamide | VEGFR-2 | 51 | MCF-7, HCT 116 | 8.25, 6.48 | mdpi.com |
| Nicotinamide-thiadiazol hybrid (7a) | VEGFR-2 | 95 | MDA-MB-231, MCF-7 | 4.64, 7.09 | cohlife.orgrsc.org |
| (E)-N-(3-(1-(2-(4-(2,2,2-Trifluoroacetamido)benzoyl)hydrazono)ethyl)phenyl)nicotinamide | VEGFR-2 | 65 | HepG2, MCF-7 | 21.00, 26.10 | nih.gov |
| Nicotinamide Derivative (Compound 8) | VEGFR-2 | 77.02 | HCT-116, HepG2 | 5.4, 7.1 | mdpi.comresearchgate.net |
| Nicotinamide Derivative (Compound 10) | VEGFR-2 | - | HCT-116, HepG2 | 15.4, 9.8 | nih.gov |
Exploration of Combination Therapy Strategies
To enhance therapeutic efficacy and overcome potential resistance mechanisms, the exploration of combination therapy strategies involving this compound and its derivatives is a critical area of future research. While specific studies on combining this compound with other anticancer agents are limited, research on the broader class of nicotinamide-related compounds provides a strong rationale for this approach.
Nicotinamide itself has been shown to sensitize human breast cancer cells to the cytotoxic effects of radiation and cisplatin, a commonly used chemotherapy drug. nih.gov This suggests a potential synergistic relationship where nicotinamide-based compounds could lower the required doses of conventional therapies, thereby reducing their associated toxicities. The mechanism for this sensitization is thought to involve the inhibition of Poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. nih.gov
Preclinical studies on other novel nicotinamide phosphoribosyltransferase (NAMPT) inhibitors have also demonstrated additive effects when combined with chemotherapeutic agents like paclitaxel, gemcitabine, and etoposide (B1684455) in pancreatic cancer models. nih.gov Given that many derivatives of this compound are designed as kinase inhibitors, particularly targeting the VEGFR-2 pathway, combining them with drugs that have different mechanisms of action could lead to a more comprehensive attack on cancer cells. For example, combining a VEGFR-2 inhibitor with a cytotoxic chemotherapy agent could simultaneously target tumor angiogenesis and directly kill cancer cells.
Future research should focus on in vitro and in vivo studies to identify synergistic or additive interactions between this compound derivatives and existing cancer therapies. Such studies would be crucial in designing more effective and personalized treatment regimens.
Advanced Delivery Systems for this compound (e.g., Nanoparticles)
The therapeutic potential of this compound and its derivatives can be further enhanced through the use of advanced drug delivery systems. Nanoparticle-based carriers, in particular, offer several advantages, including improved solubility, enhanced bioavailability, controlled release, and targeted delivery to tumor tissues. researchgate.net
While there is no specific research on nanoparticle formulations of this compound, studies on the related compound nicotinamide have demonstrated the feasibility and benefits of this approach. For instance, chitosan (B1678972) nanoparticles have been successfully used to encapsulate a nicotinamide derivative, showing improved anticancer potential. researchgate.net Polymeric nanoparticles have also been synthesized from niacin (vitamin B3), demonstrating good biocompatibility and cellular uptake. nih.gov
A hybrid system combining nicotinamide with nanoparticles has been shown to synergistically enhance the percutaneous delivery of tacrolimus, a poorly water-soluble drug. dovepress.com This highlights the potential of using nicotinamide's properties to improve the formulation and delivery of other therapeutic agents. Given that some derivatives of this compound may also face challenges with solubility and delivery, encapsulating them within nanocarriers such as liposomes, polymeric nanoparticles, or solid lipid nanoparticles could significantly improve their pharmacokinetic profiles and therapeutic outcomes.
Future research in this area should focus on developing and characterizing nanoparticle formulations of promising this compound derivatives. These studies would involve assessing particle size, drug loading efficiency, release kinetics, and in vitro and in vivo efficacy and biodistribution.
Translational Research Considerations (Excluding Clinical Trial Phases)
The successful translation of a promising compound from the laboratory to the clinic is a complex process that requires careful consideration of several factors. For this compound and its derivatives, key translational research considerations will involve robust preclinical modeling and the identification of predictive biomarkers.
A significant challenge in the development of kinase inhibitors is the potential for off-target effects and the development of resistance. nih.govmdpi.com Therefore, comprehensive preclinical characterization is necessary to identify potential toxicities and to understand the mechanisms by which resistance might emerge. For VEGFR-2 inhibitors, long-term treatment effects and the potential for hypoxia-induced tumor progression are important considerations. nih.gov
Furthermore, the identification of biomarkers that can predict which patients are most likely to respond to treatment with an this compound derivative would be invaluable for patient stratification in future clinical trials. This could involve assessing the expression levels of the target kinase (e.g., VEGFR-2) in tumors or identifying specific genetic mutations that confer sensitivity to the drug. frontiersin.org The development of such biomarkers is a key aspect of personalized medicine and can significantly increase the chances of clinical success. The transition from preclinical to clinical studies for kinase inhibitors is often fraught with challenges, including discrepancies between preclinical models and human disease, and unexpected toxicities. nih.gov Careful and thorough translational research is therefore paramount to navigating these hurdles.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(3-acetylphenyl)nicotinamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : A common approach involves reacting 3-aminoacetophenone with nicotinoyl chloride or nicotinic acid derivatives in the presence of a coupling agent (e.g., DCC or EDC) under inert conditions. Evidence from analogous syntheses (e.g., zaleplon intermediates) highlights the importance of base selection (e.g., triethylamine) to neutralize HCl byproducts and improve yields . Solvent choice (e.g., DMF or THF) and temperature control (60–80°C) are critical for minimizing side reactions. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) enhances purity.
Q. How can researchers confirm the structural identity of this compound using spectroscopic and crystallographic methods?
- Methodological Answer :
- Spectroscopy :
- 1H/13C NMR : Compare peaks to computational predictions (e.g., using ACD/Labs or ChemDraw). The acetyl group (δ ~2.6 ppm for CH3) and aromatic protons (δ 7.0–8.5 ppm) should align with the proposed structure .
- HRMS : Validate the molecular ion ([M+H]+ at m/z 255.1008 for C14H13N2O2+) and fragmentation patterns.
- Crystallography : Single-crystal X-ray diffraction (as in related nicotinamides) resolves bond angles and confirms the planar amide linkage. Hydrogen-bonding networks (e.g., N–H···O interactions) can be compared to structural analogs like N-(3-hydroxyphenyl)nicotinamide .
Q. What are the key physicochemical properties (e.g., logP, solubility) of this compound that impact its experimental handling?
- Methodological Answer :
- LogP (2.57) : Indicates moderate lipophilicity, suggesting preferential solubility in polar aprotic solvents (e.g., DMSO) over water. This property informs solvent selection for in vitro assays .
- Polar Surface Area (PSA: 68.01 Ų) : Predicts low membrane permeability, necessitating carriers (e.g., cyclodextrins) for cellular uptake studies.
- Stability : Store at –20°C in airtight containers to prevent hydrolysis of the acetyl group. Pre-screen stability in assay buffers (pH 4–9) via HPLC monitoring .
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity data reported for this compound derivatives across different studies?
- Methodological Answer :
- Assay Standardization : Replicate studies using identical cell lines (e.g., HEK293 vs. HepG2), incubation times, and positive controls (e.g., NAD+ for sirtuin activation).
- Impurity Profiling : Use HPLC-MS to identify batch-specific contaminants (e.g., unreacted 3-aminoacetophenone) that may antagonize target enzymes .
- Dose-Response Curves : Establish EC50/IC50 values across a wider concentration range (1 nM–100 µM) to account for non-linear effects.
Q. How does the electronic configuration of the acetylphenyl group influence the binding affinity of this compound to NAD-dependent enzymes?
- Methodological Answer :
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to compare binding modes with and without the acetyl group. The electron-withdrawing acetyl moiety may enhance π-π stacking with NAD+ binding pockets (e.g., in PARP-1) .
- Structure-Activity Relationships (SAR) : Synthesize analogs (e.g., 3-nitro or 3-hydroxy substitutions) and assay enzymatic inhibition. Compare kinetic parameters (Km, Vmax) to quantify electronic effects .
Q. What in silico approaches are optimal for predicting the metabolic stability of this compound in preclinical models?
- Methodological Answer :
- ADMET Prediction : Use tools like SwissADME or ADMETLab to estimate hepatic clearance (CYP450 isoforms), plasma protein binding, and metabolite formation (e.g., acetyl hydrolysis to 3-aminophenyl derivatives) .
- MD Simulations : Run nanosecond-scale simulations (GROMACS) to assess susceptibility to esterase-mediated degradation. Validate with in vitro microsomal assays (human/rat liver S9 fractions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
